molecular formula C8H8ClNO2 B046927 Methyl 2-amino-5-chlorobenzoate CAS No. 5202-89-1

Methyl 2-amino-5-chlorobenzoate

Cat. No. B046927
CAS RN: 5202-89-1
M. Wt: 185.61 g/mol
InChI Key: IGHVUURTQGBABT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chlorobenzoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as a useful pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “Methyl 2-amino-5-chlorobenzoate” involves the reaction of 2-amino-5-chloro-benzoic acid with thionyl chloride in methanol. The mixture is refluxed for 12 hours before cooling to room temperature. The residue is then dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-amino-5-chloro-benzoic acid methyl ester .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-chlorobenzoate” is C8H8ClNO2 . The molecular weight is 185.61 . The crystal structure of this compound has been studied .

Scientific Research Applications

Pharmaceutical Intermediate

“Methyl 2-amino-5-chlorobenzoate” is a useful pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Inhibitor of STAT3 Signaling Pathway

One of the applications of “Methyl 2-amino-5-hydroxybenzoate” is in the synthesis of benzyloxyphenyl methylaminophenol derivatives, which act as inhibitors of the STAT3 signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis, and its dysregulation is implicated in a variety of human diseases, including cancer.

Modulator of Kainate Receptors

“Methyl 2-amino-5-hydroxybenzoate” can also be used in the synthesis of new oxazole [4,5- c ]quinolin-4-one derivatives . These derivatives can act as modulators of kainate receptors, a type of glutamate receptor that is involved in the regulation of neurotransmission in the nervous system.

Modulator of Potassium Channels

This compound can be used in the development of potassium channel modulators . Potassium channels play key roles in a wide variety of biological processes, including the regulation of the heartbeat, the modulation of neuronal signaling, and the secretion of insulin by the pancreas.

Inhibitor of Plasminogen Activator Inhibitor-1

Biochemical Reagent

“Methyl 2-amino-5-chlorobenzoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various laboratory procedures and experiments, contributing to our understanding of biological processes and mechanisms.

Safety and Hazards

“Methyl 2-amino-5-chlorobenzoate” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

methyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHVUURTQGBABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199992
Record name Methyl 5-chloroanthranilate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chlorobenzoate

CAS RN

5202-89-1
Record name Methyl 2-amino-5-chlorobenzoate
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Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Record name Methyl 5-chloroanthranilate
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Synthesis routes and methods I

Procedure details

A solution of hydrogen chloride (27.1 g) in methanol (192.2 g) is stirred at room temperature and 2-amino-4-chlorobenzoic acid (25 g) is added. The mixture is heated under reflux for 10 hours, then cooled and neutralised with a solution of sodium carbonate (20 g) in water (200 ml). The solid is filtered off, washed with water, and dried in vacuo at 65° C. to give methyl 2-amino-5-chlorobenzoate (15.5 g).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
192.2 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 liter of glacial acetic acid and 10 liters of ice-water are added to a solution of 2.0 kg of methyl 2-aminobenzoate in 15 liters of dichloromethane. 1.9 kg of calcium hypochlorite are added at 10° with vigorous stirring, during which the temperature should not rise above 15°. The mixture is stirred for a further 6 hours and left to stand for 16 hours. The dichloromethane is separated off, the aqueous phase is washed with dichloromethane, and the combined organic phases are washed with a 10% Na2SO3 solution (warming!). The combined dichloromethane phases are stirred with 2 kg of silica gel, 200 g of activated carbon and 2 kg of sodium sulfate. The phases are separated, the dichloromethane is removed, 10 liters of nhexane are added, the mixture is left to stand at 0-5° for 16 hours, and the product is separated off, giving 1.6 kg of methyl 2-amino-5-chlorobenzoate (“1”).
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
1.9 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 5-chloroisatoic anhydride (10 g, 50.61 mmol) in methanol (200 ml) was added DMAP (615 mg, 5.03 mmol) and the reaction mixture was heated to reflux for 3 h. The reaction mixture was cooled to rt and concentrated in vacuo. The residue was dissolved in EtOAc and washed with 0.1M HCl solution (3×), brine, dried over MgSO4, filtered and concentrated in vacuo to give the desired product (9.25 g, 97%) as a white solid which did not require further purification. 1H NMR (DMSO-d6, 300 MHz): δ 7.64 (d, J=2.5 Hz, 1H), 7.30 (dd, J=2.5, 9.0 Hz, 1H), 6.82 (d, J=9.0 Hz, 1H), 6.78 (br s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
615 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

To a suspension of 5-chloroanthranilic acid (6.1 g) in AcOEt-MeOH (20 ml+10 ml), a solution of an excess amount of diazomethane in ether (50 ml) was added at 0° C. After termination of reaction, reaction solvent was evaporated to dryness to give the title compound (6.6 g) having the following physical data.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
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Methyl 2-amino-5-chlorobenzoate
Reactant of Route 6
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Methyl 2-amino-5-chlorobenzoate

Q & A

Q1: What is the structural significance of Methyl 2-amino-5-chlorobenzoate and how does it relate to its use in synthesis?

A: Methyl 2-amino-5-chlorobenzoate serves as a versatile building block in organic synthesis due to its structure. [] It contains a reactive amino group (-NH2) and an ester group (-COOCH3) which allows for various chemical transformations. [] For example, the amino group can undergo reactions like acylation or condensation, while the ester group can be hydrolyzed or reduced. [, ] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. []

Q2: Can you provide an example of how Methyl 2-amino-5-chlorobenzoate is used in the synthesis of a specific pharmaceutical intermediate?

A: Methyl 2-amino-5-chlorobenzoate plays a crucial role in synthesizing 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate for the drug tolvaptan. [] The synthesis involves several steps starting with sulfonylation of the amino group in Methyl 2-amino-5-chlorobenzoate, followed by N-alkylation and Dieckmann condensation. [] Subsequent decarboxylation and desulfonation then yield the desired benzazepine derivative. []

Q3: What insights does the crystal structure of Methyl 2-amino-5-chlorobenzoate provide about its intermolecular interactions?

A: Analysis of the crystal structure reveals that Methyl 2-amino-5-chlorobenzoate molecules are nearly planar and form chains along the b-axis through intermolecular N—H⋯O hydrogen bonds. [] Additionally, an intramolecular N—H⋯O hydrogen bond contributes to the formation of a six-membered ring within the molecule. [] These hydrogen bonding interactions influence the compound's packing arrangement in the solid state and can impact its physicochemical properties, such as melting point and solubility.

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